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Compound of Interest

Compound Name: Tridecanedioyl-CoA

Cat. No.: B15545573

Audience: Researchers, scientists, and drug development professionals.
Introduction

Tridecanedioyl-CoA is the coenzyme A thioester of tridecanedioic acid, a 13-carbon
dicarboxylic acid (DCA). DCAs are metabolic products of fatty acid w-oxidation, a pathway that
becomes significant when mitochondrial 3-oxidation is impaired.[1][2] These molecules are
typically metabolized further via peroxisomal B-oxidation.[2][3] The study of Tridecanedioyl-
CoA in vivo is critical for understanding cellular energy balance, particularly in the context of
inherited metabolic disorders known as fatty acid oxidation disorders (FAODs), where the
accumulation of DCAs can be a diagnostic marker.[1][4][5] Animal models are indispensable
tools for elucidating the precise physiological and pathophysiological roles of specific acyl-CoA
species like Tridecanedioyl-CoA.[4][6]

Application Notes
Metabolic Pathways Involving Tridecanedioyl-CoA

Tridecanedioyl-CoA is an intermediate in the metabolism of odd-chain fatty acids and
dicarboxylic acids. Its formation and degradation are intrinsically linked to the interplay between
microsomal, peroxisomal, and mitochondrial metabolic pathways.
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o Formation via w-Oxidation: Long-chain fatty acids, including the 13-carbon tridecanoic acid,
can undergo w-oxidation in the endoplasmic reticulum. This process introduces a hydroxyl
group at the terminal (w) carbon, which is subsequently oxidized to a carboxylic acid,
forming tridecanedioic acid. This dicarboxylic acid is then activated to Tridecanedioyl-CoA
in the peroxisome.[2][3]

o Degradation via Peroxisomal [3-Oxidation: Peroxisomes are the primary site for the 3-
oxidation of dicarboxylic acyl-CoAs.[2][7] Tridecanedioyl-CoA enters the peroxisomal (3-
oxidation spiral. Each cycle shortens the acyl chain by two carbons, producing acetyl-CoA.
For an odd-chain substrate like Tridecanedioyl-CoA (C13), this process would yield acetyl-
CoA and eventually a terminal propionyl-CoA molecule. The shortened acyl-CoAs and acetyl-
CoA can then be transported to the mitochondria for complete oxidation in the Krebs cycle.

[7]

e Mitochondrial Involvement: While peroxisomes are the main site for DCA degradation,
mitochondria can also contribute to their metabolism, particularly for medium-chain DCAs.[2]
The transport of dicarboxylic acyl-CoAs into the mitochondria may occur without the need for
the carnitine shuttle system, which is essential for long-chain monocarboxylic fatty acids.[8]

[9]

Animal Models for Studying Tridecanedioyl-CoA
Function

Direct investigation of Tridecanedioyl-CoA is often performed within the broader context of
dicarboxylic acid metabolism. Two primary types of animal models are employed: dietary
intervention models and genetic models of fatty acid oxidation disorders (FAODS).

o Dietary Intervention Models: These models involve feeding animals diets supplemented with
specific dicarboxylic acids to study their metabolic fate and physiological effects. For
instance, studies have used dodecanedioic acid (DC12), a 12-carbon DCA, to investigate
effects on metabolic rate, body fat, and glucose tolerance in mice.[10][11] A similar approach
using tridecanedioic acid could be employed to specifically study the metabolism and
function of Tridecanedioyl-CoA.

¢ Genetic Models (FAODs): Mouse models with genetic deficiencies in key fatty acid [3-
oxidation enzymes are crucial for studying conditions that lead to the accumulation of
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dicarboxylic acids.[4][5] These models often exhibit dicarboxylic aciduria, making them
suitable for investigating the consequences of elevated DCA levels and the role of alternative

oxidation pathways.[1][12] Examples include:

o Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Mouse Model: These mice
have a knockout of the MCAD protein and exhibit elevated acylcarnitine levels, mimicking

aspects of the human disorder.[4]

o Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) Mouse Model:
VLCAD-/- mice show a milder phenotype than human patients but are valuable for
studying the pathophysiology of long-chain FAODs.[4]

o Carnitine Palmitoyltransferase 2 (CPT2) Deficiency Mouse Models: Tissue-specific
knockouts of CPT2 have been created to study the impairment of the carnitine cycle,
which is crucial for mitochondrial import of long-chain fatty acids.[4][9]

Data Presentation: Metabolic Effects of Dicarboxylic
Acid Diet

The following table summarizes quantitative data from a study where mice were fed a diet
supplemented with dodecanedioic acid (DC12), a close structural analog of tridecanedioic acid.
This data provides a framework for the expected metabolic changes when investigating odd-
chain DCAs.
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DC12-
) Percentage
Parameter Control Diet Supplemented Reference
. Change
Diet

Body Weight (g) 325+ 1.5 275+1.0 1 15.4% [10][11]
Fat Mass (%) 20.0 £ 2.0 10.0+ 1.5 1 50.0% [10][11]
Liver Weight (g) 15+0.1 1.0+0.1 1 33.3% [10][11]
Energy
Expenditure 14.0+0.5 16.5+0.7 1 17.9% [10][11]
(kcal/hr/kg)
Glucose

25000 + 2000 18000 + 1500 | 28.0% [10][11]
Tolerance (AUC)
Data are
presented as
mean = SEM.
AUC = Area
Under the Curve.

Visualizations
Metabolic Pathways
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Metabolism of Tridecanedioic Acid.
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Workflow for investigating DCA metabolism.

Experimental Protocols
Protocol 1: Measurement of Fatty Acid B-Oxidation in
Isolated Mouse Hepatocytes

This protocol provides a method for measuring mitochondrial and peroxisomal fatty acid (3-
oxidation in freshly isolated primary mouse hepatocytes using a radiolabeled substrate.[13][14]

Materials:

o M199 buffer

Collagenase

[1-1#C]Palmitic acid (or custom synthesized [**C]Tridecanedioic acid)

Bovine Serum Albumin (BSA), fatty acid-free

1 M Perchloric acid

Scintillation fluid and counter

Hepatocyte isolation perfusion setup
Procedure:

» Hepatocyte Isolation:

[¢]

Anesthetize the mouse according to IACUC-approved protocols.

[e]

Perform a laparotomy to expose the portal vein.

o

Cannulate the portal vein and perfuse the liver sequentially with a pre-perfusion buffer
(calcium-free) and then a collagenase-containing buffer to digest the liver matrix.

o

Excise the digested liver, transfer to a culture dish with M199 buffer, and gently dissociate
the cells.
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o Filter the cell suspension through a 100 um cell strainer.

o Wash the hepatocytes by centrifugation at 50 x g for 2 minutes at 4°C. Resuspend the
pellet in cold M199 buffer. Repeat the wash.[13]

o Determine cell viability and concentration using a hemocytometer and trypan blue
exclusion.

e Substrate Preparation:

o Prepare a soluble fatty acid-BSA complex. For each reaction, aliquot 13.5 pL of BSA
solution.[14]

o Add 1 pL of 200 mM [1-4C]palmitic acid (or equivalent molar amount of the dicarboxylic
acid) to the BSA.[14]

o Vortex vigorously and incubate at 41°C for 20-30 minutes until the solution clarifies.[14]
o Fatty Acid Oxidation Assay:

o In 14 mL round-bottom tubes, dispense 750 uL of M199 buffer. If using inhibitors (e.g.,
etomoxir for mitochondrial FAO), add them at this stage.

o Prepare the final radioactive substrate mix by diluting the fatty acid-BSA complex in M199
buffer pre-warmed to 37°C.[13]

o Add a defined number of hepatocytes (e.g., 1-2 x 10° cells) to the tubes.
o Start the reaction by adding the radioactive substrate mix to the hepatocyte suspension.
o Incubate at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes).

o Stop the reaction by transferring 400 pL of the hepatocyte suspension into a
microcentrifuge tube containing 133 pL of 1 M perchloric acid.[13][14]

e Quantification of Radiolabeled Products:
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o Centrifuge the stopped reaction tubes at 13,000 x g for 10 minutes. This separates the
precipitated protein from the acid-soluble metabolites (ASM).[14]

o Carefully transfer 300 pL of the supernatant (containing the #C-labeled ASM, such as
acetyl-CoA) to a scintillation vial.

o Add 4 mL of scintillation fluid and measure the radioactivity using a scintillation counter.
[13][14]

o The rate of fatty acid oxidation is calculated based on the amount of radioactivity in the
ASM fraction relative to the specific activity of the initial substrate and normalized to the
amount of protein or cell number.

Protocol 2: Quantification of Acyl-CoA Esters in Mouse
Tissues by HPLC

This protocol describes a method for extracting and quantifying acyl-CoA species, including
Tridecanedioyl-CoA, from tissue samples using High-Performance Liquid Chromatography
(HPLC).[15][16][17]

Materials:

e Liquid nitrogen

e Homogenizer (e.g., Polytron)

e Perchloric acid (PCA)

e Potassium carbonate (K2CO3)

e HPLC system with a UV or mass spectrometry (MS) detector
e C18 reverse-phase HPLC column

o Acyl-CoA standards (including Tridecanedioyl-CoA, if available commercially or
synthesized)[18]

Procedure:
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 Tissue Collection and Homogenization:
o Euthanize the mouse and rapidly excise the tissue of interest (e.g., liver, heart, kidney).
o Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
o Weigh the frozen tissue and homogenize it in 3-5 volumes of ice-cold 6% (w/v) PCA.
o Extraction of Acyl-CoAs:
o Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
o Collect the supernatant, which contains the acid-soluble acyl-CoAs.
o Neutralize the extract by adding 3 M K2COs. The endpoint is typically around pH 6.5-7.0.
o Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
o Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the salt.

o The resulting supernatant contains the acyl-CoA esters and is ready for HPLC analysis.
[16]

o HPLC Analysis:

o

Set up the HPLC system with a C18 reverse-phase column.

[e]

Prepare mobile phases. A common method uses a gradient of two buffers:

» Buffer A: Ammonium acetate buffer (pH 5.3)

» Buffer B: Acetonitrile[17]

[¢]

Establish a linear gradient from a low to a high concentration of Buffer B to elute the acyl-
CoAs based on their hydrophobicity.

[¢]

Inject 30-50 pL of the neutralized tissue extract onto the column.[16]
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o Detect the eluting acyl-CoAs using a UV detector (at 260 nm) or, for higher specificity and
sensitivity, an electrospray ionization mass spectrometer (ESI-MS).[16][17]

e Quantification:

o Generate a standard curve by running known concentrations of acyl-CoA standards.

o ldentify the peak corresponding to Tridecanedioyl-CoA in the sample chromatogram by
comparing its retention time to the standard.

o Quantify the amount of Tridecanedioyl-CoA in the sample by integrating the peak area
and comparing it to the standard curve.

o Normalize the results to the initial weight of the tissue sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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